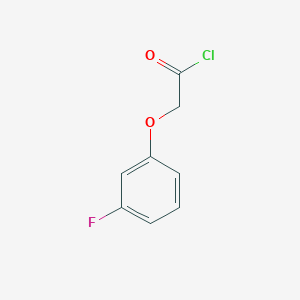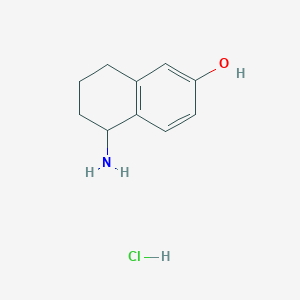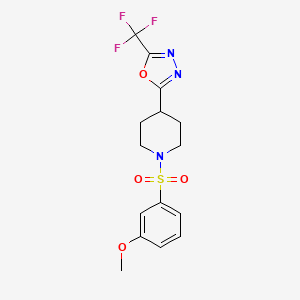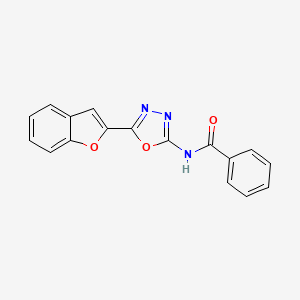![molecular formula C13H13FN2O2S B2718913 2-[(3-Fluorobenzyl)amino]benzenesulfonamide CAS No. 1155564-66-1](/img/structure/B2718913.png)
2-[(3-Fluorobenzyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Fluorobenzyl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C13H13FN2O2S . It has an average mass of 280.318 Da and a monoisotopic mass of 280.068176 Da .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, which includes “2-[(3-Fluorobenzyl)amino]benzenesulfonamide”, involves various steps . The process begins with the preparation of 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide 3 via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative 2 when treated with ammonium .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(3-Fluorobenzyl)amino]benzenesulfonamide” are not available, benzenesulfonamides are known to be involved in various chemical reactions. For instance, N-Fluorobenzenesulfonimide (NFSi) is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications :
- A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the use of benzenesulfonamide derivatives in photodynamic therapy, a treatment modality for cancer. They synthesized zinc phthalocyanine compounds with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms. This suggests potential applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity :
- Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives, including benzenesulfonamide, and analyzed their antimicrobial activity. These compounds showed potential as antimicrobial agents, suggesting their utility in combating microbial infections (Demircioğlu et al., 2018).
Anticancer and Antimicrobial Agents :
- A 2017 study by Saad and Khedr described the synthesis of new benzenesulfonamide complexes with potential as antitumor and antimicrobial agents. This indicates a significant role in therapeutic applications, particularly in cancer treatment (Saad & Khedr, 2017).
Cytotoxic and Enzyme Inhibitory Properties :
- Research by Gul et al. (2016) focused on benzenesulfonamides with potential as carbonic anhydrase inhibitors and for cytotoxic activities. This suggests applications in developing treatments for diseases involving carbonic anhydrase, like glaucoma or neurological disorders (Gul et al., 2016).
Spectroscopic and Photophysical Studies :
- Öncül, Öztürk, and Pişkin (2022) investigated zinc(II) phthalocyanine substituted with benzenesulfonamide units. Their study focused on the spectroscopic and photophysical properties, suggesting applications in photocatalytic and other light-dependent technologies (Öncül, Öztürk, & Pişkin, 2022).
Solid-Phase Synthesis Applications :
- Fülöpová and Soural (2015) reviewed the application of benzenesulfonamides in solid-phase synthesis, demonstrating their versatility in chemical transformations and synthesis of diverse scaffolds (Fülöpová & Soural, 2015).
Wirkmechanismus
Target of Action
Similar compounds, such as sulfonamides, are known to have a wide range of biological applications in medicine .
Mode of Action
It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known to have extensive biological activities .
Biochemical Pathways
Sulfonamides, in general, are known to have unique antitumor, antidiabetic, antiviral, and anti-cancer physiological activities .
Result of Action
Similar compounds have been shown to have significant inhibitory effects against certain cancer cell lines .
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-5-3-4-10(8-11)9-16-12-6-1-2-7-13(12)19(15,17)18/h1-8,16H,9H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICQAIHONVBOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorobenzyl)amino]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2718830.png)
![N-benzyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2718832.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2718833.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2718834.png)
![(2S)-N-{3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2718835.png)


![1-methyl-3-(4-methylbenzyl)-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718839.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)
![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2718849.png)

